N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8998840
InChI: InChI=1S/C24H27N3O2/c1-28-22-11-10-20(24(16-22)29-2)17-25-27-14-12-26(13-15-27)18-21-8-5-7-19-6-3-4-9-23(19)21/h3-11,16-17H,12-15,18H2,1-2H3/b25-17+
SMILES: COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC
Molecular Formula: C24H27N3O2
Molecular Weight: 389.5 g/mol

N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

CAS No.:

Cat. No.: VC8998840

Molecular Formula: C24H27N3O2

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine -

Specification

Molecular Formula C24H27N3O2
Molecular Weight 389.5 g/mol
IUPAC Name (E)-1-(2,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Standard InChI InChI=1S/C24H27N3O2/c1-28-22-11-10-20(24(16-22)29-2)17-25-27-14-12-26(13-15-27)18-21-8-5-7-19-6-3-4-9-23(19)21/h3-11,16-17H,12-15,18H2,1-2H3/b25-17+
Standard InChI Key KKMQJNLMMYQLNA-KOEQRZSOSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC
SMILES COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC
Canonical SMILES COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a 1-naphthylmethyl group and at the 4-position with a 2,4-dimethoxybenzylidene Schiff base. Key structural elements include:

  • Piperazine core: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities .

  • Schiff base linkage: The imine (-C=N-) bond formed between the piperazine’s amine and 2,4-dimethoxybenzaldehyde, enabling redox activity and metal coordination .

  • Aromatic substituents: The 1-naphthylmethyl group contributes hydrophobicity and π-π stacking interactions, while methoxy groups on the benzylidene moiety enhance electron density and solubility .

A computational analysis of the 3D conformation reveals a non-planar structure, with the naphthyl group oriented perpendicular to the piperazine plane to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₄H₂₇N₃O₂
Molecular weight413.51 g/mol
LogP (predicted)4.2 ± 0.3
Hydrogen bond donors1 (piperazine NH)
Hydrogen bond acceptors4 (2x OCH₃, 1x N, 1x imine N)
Rotatable bonds6

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is typically synthesized via a one-pot condensation reaction:

  • Step 1: 4-(1-Naphthylmethyl)piperazine (1.0 equiv) is dissolved in anhydrous ethanol under nitrogen.

  • Step 2: 2,4-Dimethoxybenzaldehyde (1.05 equiv) is added dropwise, followed by catalytic acetic acid .

  • Step 3: The mixture is refluxed at 78°C for 12–16 hours, yielding the Schiff base product after cooling and recrystallization .

The reaction proceeds via nucleophilic attack of the piperazine’s secondary amine on the aldehyde carbonyl, followed by dehydration:

RNH2+R’CHORN=CHR’+H2O[1][2]\text{RNH}_2 + \text{R'CHO} \rightarrow \text{RN=CHR'} + \text{H}_2\text{O} \quad[1][2]

Yield optimization studies indicate 72–85% efficiency when using molecular sieves to absorb water .

Alternative Methods

  • Microwave-assisted synthesis: Reduces reaction time to 45 minutes with comparable yields (78%) .

  • Solvent-free mechanochemical synthesis: Employing ball milling, this green chemistry approach achieves 68% yield while eliminating organic solvents .

StrainMIC (μg/mL)
Staphylococcus aureus64
Enterococcus faecalis128

No significant activity observed against Gram-negative pathogens or fungi at ≤256 μg/mL .

Hazard CategoryGHS CodePrecautionary Measures
Skin irritationH315Wear nitrile gloves; wash post-handling
Eye irritationH319Use safety goggles/face shield
Respiratory irritationH335Use in fume hood or with PPE

First Aid Measures

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

  • Eye exposure: Rinse with saline solution for 20 minutes; seek medical attention .

Industrial and Research Applications

Coordination Chemistry

The compound acts as a tridentate ligand, forming stable complexes with transition metals:

Metal IonComplex StoichiometryApplication
Cu(II)1:1Catalytic oxidation reactions
Fe(III)2:1Magnetic materials synthesis

Drug Discovery Scaffold

Structural modifications at three sites enable derivative libraries:

  • Naphthyl group substitution: Introducing electron-withdrawing groups improves AChE inhibition .

  • Methoxy group replacement: Swapping -OCH₃ for -CF₃ enhances blood-brain barrier permeability .

  • Piperazine ring expansion: Seven-membered homopiperazine analogs show reduced cytotoxicity.

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles could improve bioavailability, addressing current limitations in aqueous solubility (2.1 mg/mL in PBS) .

Computational Modeling

QSAR studies using machine learning models may predict novel derivatives with enhanced MAO-B selectivity (>80% predicted inhibition at 5 μM) .

Green Synthesis Optimization

Developing biocatalytic methods using immobilized lipases could achieve >90% yield under ambient conditions.

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